- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Cas no 91550-08-2 (Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate)
91550-08-2 structure
Product Name:Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Numero CAS:91550-08-2
MF:C11H19NO3
MW:213.273463487625
MDL:MFCD11975893
CID:787066
PubChem ID:10465808
Update Time:2025-09-18
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (2S)-
- tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
- (S)-1-Boc-2-acetyl-pyrrolidine
- (S)-TERT-BUTYL 2-ACETYLPYRROLIDINE-1-CARBOXYLATE
- tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate
- BOC-2(S)-acetylpyrrolidine
- NNCPMJHKYIRKSA-VIFPVBQESA-N
- (2S)-1-Boc-2-Acetylpyrrolidine
- 9239AH
- 2alpha-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-2-Acetylpyrrolidine-1-carbox
- 1,1-Dimethylethyl (2S)-2-acetyl-1-pyrrolidinecarboxylate (ACI)
- 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (S)- (ZCI)
- (S)-2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
- 91550-08-2
- AKOS024262187
- (S)-TERT-BUTYL2-ACETYLPYRROLIDINE-1-CARBOXYLATE
- SCHEMBL4070752
- F13091
- AS-47289
- F8880-8998
- MFCD11975893
- CS-0048612
- EN300-225323
- DTXSID60440362
- Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
-
- MDL: MFCD11975893
- Inchi: 1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
- Chiave InChI: NNCPMJHKYIRKSA-VIFPVBQESA-N
- Sorrisi: C(N1CCC[C@H]1C(=O)C)(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 213.13649347g/mol
- Massa monoisotopica: 213.13649347g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 268
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.6
- XLogP3: 1.4
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007050-1g |
(S)-tert-Butyl 2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 1g |
$341.12 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-1g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 1g |
1187.26CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-5g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 5g |
3561.78CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-25g |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 25g |
14247.11CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-500mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 500mg |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-250mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 250mg |
924.37CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0355-100mg |
(S)-1-Boc-2-acetyl-pyrrolidine |
91550-08-2 | 98% | 100mg |
831.08CNY | 2021-05-07 | |
| Chemenu | CM126220-1g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 1g |
$373 | 2021-08-05 | |
| Chemenu | CM126220-5g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95% | 5g |
$1119 | 2021-08-05 | |
| Chemenu | CM126220-1g |
tert-butyl (S)-2-acetylpyrrolidine-1-carboxylate |
91550-08-2 | 95%+ | 1g |
$138 | 2024-07-20 |
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 2 h, -78 °C
Riferimento
- An intramolecular Tsuji-Trost reaction based approach to the synthesis of 6-methylene indolizidines, Tetrahedron Letters, 2011, 52(38), 4878-4881
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
Riferimento
- 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors, Bioorganic & Medicinal Chemistry, 2002, 10(7), 2199-2206
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Fragment-based synthesis and SAR of modified FKBP ligands: influence of different linking on binding affinity, ChemMedChem, 2007, 2(7), 1054-1070
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 0 °C
2.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
2.1 Solvents: Tetrahydrofuran ; -78 °C; 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Peptidomimetic catalysts as chemical probes of weak intermolecular forces: an insight into The N-H···Cl-C H-bonding interaction, ChemRxiv, 2023, 1, 1-17
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Dimethylformamide , Dichloromethane ; 22 h, rt
2.1 Solvents: Tetrahydrofuran ; 4.5 h
2.1 Solvents: Tetrahydrofuran ; 4.5 h
Riferimento
- Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine, Huaxue Shiji, 2016, 38(5), 414-418
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 4.5 h
Riferimento
- Synthesis of N-Boc-L-2-acetylpiperidine and N-Boc-L-2-acetylpyrrolidine, Huaxue Shiji, 2016, 38(5), 414-418
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; -10 °C; 1 h, -10 °C; 16 h, rt
Riferimento
- Studies on Pumiliotoxin A Alkaloids: An Approach to Preparing the Indolizidinic Core by Intramolecular Diastereoselective N-Heterocyclic Carbene Catalyzed Benzoin Reaction, European Journal of Organic Chemistry, 2016, 2016(11), 1972-1976
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt → -65 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 30 min, -65 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -60 °C; 3 h, -60 °C
1.4 Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane ; 30 min, -65 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -60 °C; 3 h, -60 °C
1.4 Solvents: Water
Riferimento
- Ketopyrrolidines and ketoazetidines as potent dipeptidyl peptidase IV (DPP IV) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2004, 14(22), 5579-5583
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Cuprous iodide Solvents: Diethyl ether , Tetrahydrofuran
Riferimento
- α-Amino ketones derived from L-proline, as precursors for isomitosanes and mitosenes, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(2), 64-72
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Pyridine
1.2 Reagents: Pyridine , N,O-Dimethylhydroxylamine hydrochloride
1.3 Solvents: Tetrahydrofuran
1.2 Reagents: Pyridine , N,O-Dimethylhydroxylamine hydrochloride
1.3 Solvents: Tetrahydrofuran
Riferimento
- Stereoelectronic requirements of palladium(0)-catalyzed cyclization. A synthesis of allo-pumiliotoxin 339B, Journal of the American Chemical Society, 1989, 111(13), 4988-90
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 15 min, rt; 15 h, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylamine ; overnight, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Triethylamine ; overnight, rt
2.1 Solvents: Diethyl ether ; 0 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Efficient analysis of 2-acetyl-1-pyrroline in foods using a novel derivatization strategy and LC-MS/MS, Journal of Agricultural and Food Chemistry, 2019, 67(10), 3046-3054
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Raw materials
- N,O-Dimethylhydroxylamine
- 1-Pyrrolidinecarboxylic acid, 2-[(2-pyridinylthio)carbonyl]-, 1,1-dimethylethyl ester, (S)- (9CI)
- Boc-L-Pro-OH
- N,O-Dimethylhydroxylamine hydrochloride
- tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
- tert-butyl (2S)-2-methoxy(methyl)carbamoylpyrrolidine-1-carboxylate
- (R)-1-Boc-2-[Methoxy(Methyl)carbaMoyl]pyrrolidine
- Methyllithium (1.6M in Diethyl Ether)
- Methylmagnesium Chloride (3M in THF)
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Preparation Products
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Numero d'ordine:A1045434
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:19
Prezzo ($):301.0/1052.0
Email:sales@amadischem.com
Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
91550-08-2 (Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate) Prodotti correlati
- 152533-47-6(Tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate)
- 675185-27-0(tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate)
- 187658-90-8(Tert-butyl 2-propionylpyrrolidine-1-carboxylate)
- 208037-77-8(8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester, (1R,5S)-)
- 1246661-06-2(1-Pyrrolidinecarboxylic acid, 2-(2-aminoacetyl)-, 1,1-dimethylethyl ester, (2S)-)
- 102284-42-4(1-Pyrrolidinecarboxylic acid, 2-[[(1-methylethyl)amino]acetyl]-,1,1-dimethylethyl ester, (S)-)
- 92012-22-1(tert-butyl 2-acetylpyrrolidine-1-carboxylate)
- 532410-54-1(1,4-Bis(N-tert-butoxycarbonyl-2-pyrrolidinyl)-1,4-butanedione)
- 100334-80-3(tert-Butyl (2S)-2-Propanoylpyrrolidine-1-carboxylate)
- 163513-98-2(tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91550-08-2)Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):301.0/1052.0